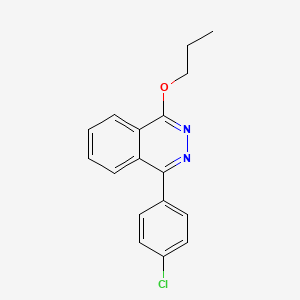

1-(4-chlorophenyl)-4-propoxyphthalazine

Description

1-(4-Chlorophenyl)-4-propoxyphthalazine is a phthalazine derivative featuring a 4-chlorophenyl substituent at position 1 and a propoxy group at position 4. The 4-chlorophenyl group may enhance lipophilicity and target-binding affinity, while the propoxy chain could improve metabolic stability compared to shorter alkoxy substituents (e.g., methoxy) .

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-propoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-2-11-21-17-15-6-4-3-5-14(15)16(19-20-17)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQUOZMSKMFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-propoxyphthalazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and phthalic anhydride.

Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to form 4-chlorobenzylidenephthalide.

Cyclization: The intermediate 4-chlorobenzylidenephthalide undergoes cyclization with hydrazine hydrate to form 1-(4-chlorophenyl)phthalazine.

Propoxylation: Finally, the 1-(4-chlorophenyl)phthalazine is reacted with propyl bromide in the presence of a base, such as potassium carbonate, to introduce the propoxy group, yielding this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-propoxyphthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the propoxy group and formation of corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(4-Chlorophenyl)-4-propoxyphthalazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with desired properties for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

- Core scaffold : Phthalazine vs. chalcone (α,β-unsaturated ketone) or triazole (heterocyclic) backbones in analogs.

- Substituents: 4-Chlorophenyl: Common in chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on) and triazole-based inhibitors . Propoxy group: Longer alkoxy chain compared to benzyloxy or methoxy groups in analogs (e.g., 1-(4-methylphenyl)-4-[4-(phenylmethoxy)phenoxy]phthalazine) .

Physicochemical Properties

- Increased lipophilicity (logP) due to the propoxy chain may enhance membrane permeability compared to methoxy-substituted analogs.

- The 4-chlorophenyl group contributes to π-π stacking interactions with biological targets, a feature shared with cytotoxic chalcones .

Comparative Analysis of Cytotoxic Activity

Data Table: Cytotoxic Profiles of Selected Analogous Compounds

Key Findings

- Chalcone derivatives with 4-chlorophenyl groups exhibit moderate to high cytotoxicity (IC50: 22.41–1,484.75 µg/mL), with meta-bromine substitution (compound 3) showing reduced potency compared to para-chlorine analogs .

- The triazole analog demonstrates selective inhibition of c-Met kinase, with growth inhibition (GP = 68.09%) in lung cancer cells .

- Hypothesized activity of this compound : Its phthalazine core and propoxy chain may confer distinct target selectivity (e.g., kinase or topoisomerase inhibition) compared to chalcones or triazoles.

Research Findings and Implications

- Structural-Activity Relationship (SAR) :

- Contradictions/Discrepancies :

- Future Directions :

- Evaluate this compound against kinase targets (e.g., c-Met) and tumor cell lines.

- Assess pharmacokinetics and toxicity profiles in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.